molecular formula C18H16N2S2 B13110873 (2Z)-2-[3-(4-methylphenyl)-1,3-thiazolidin-2-ylidene]-2-phenylsulfanylacetonitrile

(2Z)-2-[3-(4-methylphenyl)-1,3-thiazolidin-2-ylidene]-2-phenylsulfanylacetonitrile

Cat. No.: B13110873
M. Wt: 324.5 g/mol
InChI Key: CPUFECYYLKIZMR-ZCXUNETKSA-N
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Description

(2Z)-2-[3-(4-methylphenyl)-1,3-thiazolidin-2-ylidene]-2-phenylsulfanylacetonitrile is a complex organic compound featuring a thiazolidine ring, a phenylsulfanyl group, and a nitrile group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2Z)-2-[3-(4-methylphenyl)-1,3-thiazolidin-2-ylidene]-2-phenylsulfanylacetonitrile typically involves the formation of the thiazolidine ring followed by the introduction of the phenylsulfanyl and nitrile groups. One common method involves the reaction of 4-methylbenzaldehyde with thiosemicarbazide to form the thiazolidine ring. This intermediate is then reacted with phenylsulfanylacetonitrile under specific conditions to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing batch or continuous flow reactors to optimize yield and purity. The reaction conditions, such as temperature, pressure, and solvent choice, are carefully controlled to ensure consistent product quality.

Chemical Reactions Analysis

Types of Reactions

(2Z)-2-[3-(4-methylphenyl)-1,3-thiazolidin-2-ylidene]-2-phenylsulfanylacetonitrile can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the sulfur or nitrogen atoms.

    Substitution: The phenylsulfanyl and nitrile groups can participate in nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents like halogens or organometallic compounds can facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce amines or thiols.

Scientific Research Applications

(2Z)-2-[3-(4-methylphenyl)-1,3-thiazolidin-2-ylidene]-2-phenylsulfanylacetonitrile has several scientific research applications:

    Chemistry: It is used as a building block for synthesizing more complex molecules.

    Biology: The compound’s potential biological activity makes it a candidate for drug discovery and development.

    Medicine: Research is ongoing to explore its potential as an antimicrobial or anticancer agent.

    Industry: The compound’s unique chemical properties make it useful in materials science, particularly in the development of new polymers or coatings.

Mechanism of Action

The mechanism of action of (2Z)-2-[3-(4-methylphenyl)-1,3-thiazolidin-2-ylidene]-2-phenylsulfanylacetonitrile involves its interaction with specific molecular targets. The thiazolidine ring and phenylsulfanyl group can interact with enzymes or receptors, potentially inhibiting their activity or altering their function. The nitrile group may also play a role in binding to biological molecules, affecting cellular pathways and processes.

Comparison with Similar Compounds

Similar Compounds

    Thiazolidine derivatives: Compounds with similar thiazolidine rings but different substituents.

    Phenylsulfanyl compounds: Molecules with phenylsulfanyl groups attached to various backbones.

    Nitrile-containing compounds: Organic molecules featuring nitrile groups.

Uniqueness

(2Z)-2-[3-(4-methylphenyl)-1,3-thiazolidin-2-ylidene]-2-phenylsulfanylacetonitrile is unique due to the combination of its functional groups, which confer distinct chemical and biological properties

Properties

Molecular Formula

C18H16N2S2

Molecular Weight

324.5 g/mol

IUPAC Name

(2Z)-2-[3-(4-methylphenyl)-1,3-thiazolidin-2-ylidene]-2-phenylsulfanylacetonitrile

InChI

InChI=1S/C18H16N2S2/c1-14-7-9-15(10-8-14)20-11-12-21-18(20)17(13-19)22-16-5-3-2-4-6-16/h2-10H,11-12H2,1H3/b18-17-

InChI Key

CPUFECYYLKIZMR-ZCXUNETKSA-N

Isomeric SMILES

CC1=CC=C(C=C1)N\2CCS/C2=C(/C#N)\SC3=CC=CC=C3

Canonical SMILES

CC1=CC=C(C=C1)N2CCSC2=C(C#N)SC3=CC=CC=C3

Origin of Product

United States

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